molecular formula C8H16N2O2S B13220473 N-(piperidin-4-yl)cyclopropanesulfonamide

N-(piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B13220473
M. Wt: 204.29 g/mol
InChI Key: WLAOAQMYBLONJR-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)cyclopropanesulfonamide is a chemical compound with the molecular formula C8H16N2O2S It is known for its unique structure, which includes a piperidine ring and a cyclopropane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)cyclopropanesulfonamide typically involves the reaction of piperidine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)cyclopropanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(piperidin-4-yl)cyclopropanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Similar structure but with a benzamide group instead of a cyclopropane sulfonamide group.

    N-(piperidin-4-yl)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a cyclopropane sulfonamide group.

Uniqueness

N-(piperidin-4-yl)cyclopropanesulfonamide is unique due to its cyclopropane sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-piperidin-4-ylcyclopropanesulfonamide

InChI

InChI=1S/C8H16N2O2S/c11-13(12,8-1-2-8)10-7-3-5-9-6-4-7/h7-10H,1-6H2

InChI Key

WLAOAQMYBLONJR-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCNCC2

Origin of Product

United States

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